molecular formula C12H14N2 B13557374 N-[(1H-indol-2-yl)methyl]cyclopropanamine

N-[(1H-indol-2-yl)methyl]cyclopropanamine

Cat. No.: B13557374
M. Wt: 186.25 g/mol
InChI Key: LJBSGGMAGATZTF-UHFFFAOYSA-N
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Description

N-[(1H-indol-2-yl)methyl]cyclopropanamine is a compound that features an indole moiety linked to a cyclopropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-2-yl)methyl]cyclopropanamine typically involves the reaction of indole derivatives with cyclopropanamine under specific conditions. One common method involves the use of a base to deprotonate the indole, followed by nucleophilic substitution with cyclopropanamine. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced, particularly at the indole ring, to form dihydroindole derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield dihydroindole compounds.

Scientific Research Applications

N-[(1H-indol-2-yl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(1H-indol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-1H-indol-2-yl)methyl]cyclopropanamine
  • N-[(1H-indol-3-yl)methyl]cyclopropanamine

Uniqueness

N-[(1H-indol-2-yl)methyl]cyclopropanamine is unique due to the specific positioning of the indole moiety and the cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(1H-indol-2-ylmethyl)cyclopropanamine

InChI

InChI=1S/C12H14N2/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13-14H,5-6,8H2

InChI Key

LJBSGGMAGATZTF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC3=CC=CC=C3N2

Origin of Product

United States

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